molecular formula C11H10N4O3S B422769 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone]

2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone]

Cat. No.: B422769
M. Wt: 278.29g/mol
InChI Key: LRCJXRNMJGTOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a sulfanylidene group, and a diazinane-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] typically involves the reaction of 2-methoxyphenylhydrazine with a suitable precursor that contains the diazinane-dione core. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
  • 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid

Uniqueness

2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone] is unique due to its combination of a hydrazinylidene group, a sulfanylidene group, and a diazinane-dione core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C11H10N4O3S

Molecular Weight

278.29g/mol

IUPAC Name

6-hydroxy-5-[(2-methoxyphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H10N4O3S/c1-18-7-5-3-2-4-6(7)14-15-8-9(16)12-11(19)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,19)

InChI Key

LRCJXRNMJGTOAP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N=NC2=C(NC(=S)NC2=O)O

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(NC(=S)NC2=O)O

solubility

6.7 [ug/mL]

Origin of Product

United States

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